

A Technical Guide to Isotopic Enrichment Levels of Commercially Available Calcium Carbonate-¹³C

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Compound of Interest

Compound Name: Calcium carbonate-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Calcium carbonate-¹³C (Ca¹³CO₃). It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this critical isotopically labeled compound. This document outlines the typical enrichment levels, the analytical methodologies for their determination, and provides representative experimental protocols.

Introduction

Calcium carbonate-¹³C is a stable, non-radioactive isotopically labeled compound widely used in a variety of scientific applications. Its primary utility lies in its role as a tracer in metabolic research, clinical diagnostics, and as a starting material for the synthesis of other ¹³C-labeled molecules. The precise knowledge of its isotopic enrichment is paramount for the accuracy and reliability of experimental results. This guide serves to consolidate the available information on commercially available Ca¹³CO₃, with a focus on its isotopic purity.

Commercially Available Calcium Carbonate-¹³C: A Comparative Overview

Several reputable chemical suppliers offer high-purity Calcium carbonate- ^{13}C . The isotopic enrichment is consistently high across the board, reflecting the stringent quality control measures employed in its production. The following table summarizes the key specifications from major commercial suppliers.

Supplier/Brand	Product Name/Number	Isotopic Purity (^{13}C atom %)	Chemical Purity (%)
Sigma-Aldrich	Calcium carbonate- ^{13}C	99	Information not consistently provided
Cambridge Isotope Laboratories, Inc.	Calcium carbonate (^{13}C , 99%)	99	≥ 98
Eurisotop (a subsidiary of CIL)	CALCIUM CARBONATE (^{13}C , 99%)	99	98

Note: The information presented in this table is based on publicly available data from the suppliers' websites and catalogs. For the most current and lot-specific information, it is always recommended to consult the supplier's Certificate of Analysis (CoA).

Analytical Methodologies for Isotopic Enrichment Determination

The determination of the isotopic enrichment of ^{13}C in calcium carbonate is primarily accomplished through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods offer high precision and accuracy in quantifying the relative abundance of isotopes. While specific in-house protocols of commercial suppliers are proprietary, the following sections describe the general principles and representative experimental workflows for these techniques.^[1]

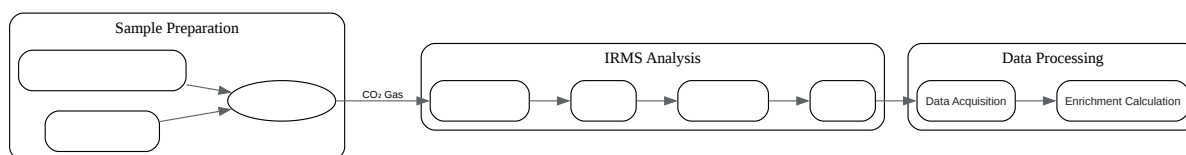
Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision isotope ratio measurements. The technique is capable of determining minute differences in the isotopic composition of a sample. For the

analysis of calcium carbonate, the solid sample is first converted into carbon dioxide (CO₂) gas, which is then introduced into the mass spectrometer.

A common method for this conversion is acid digestion, where the calcium carbonate is reacted with a strong acid, such as phosphoric acid (H₃PO₄), to release CO₂. The resulting gas is then purified and introduced into the IRMS instrument. The mass spectrometer separates the different isotopic forms of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio, and their relative abundances are measured by sensitive detectors.

The general workflow for determining the ¹³C enrichment of Calcium carbonate-¹³C using IRMS is depicted in the following diagram.



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A representative workflow for determining ¹³C enrichment in Calcium carbonate-¹³C using IRMS.

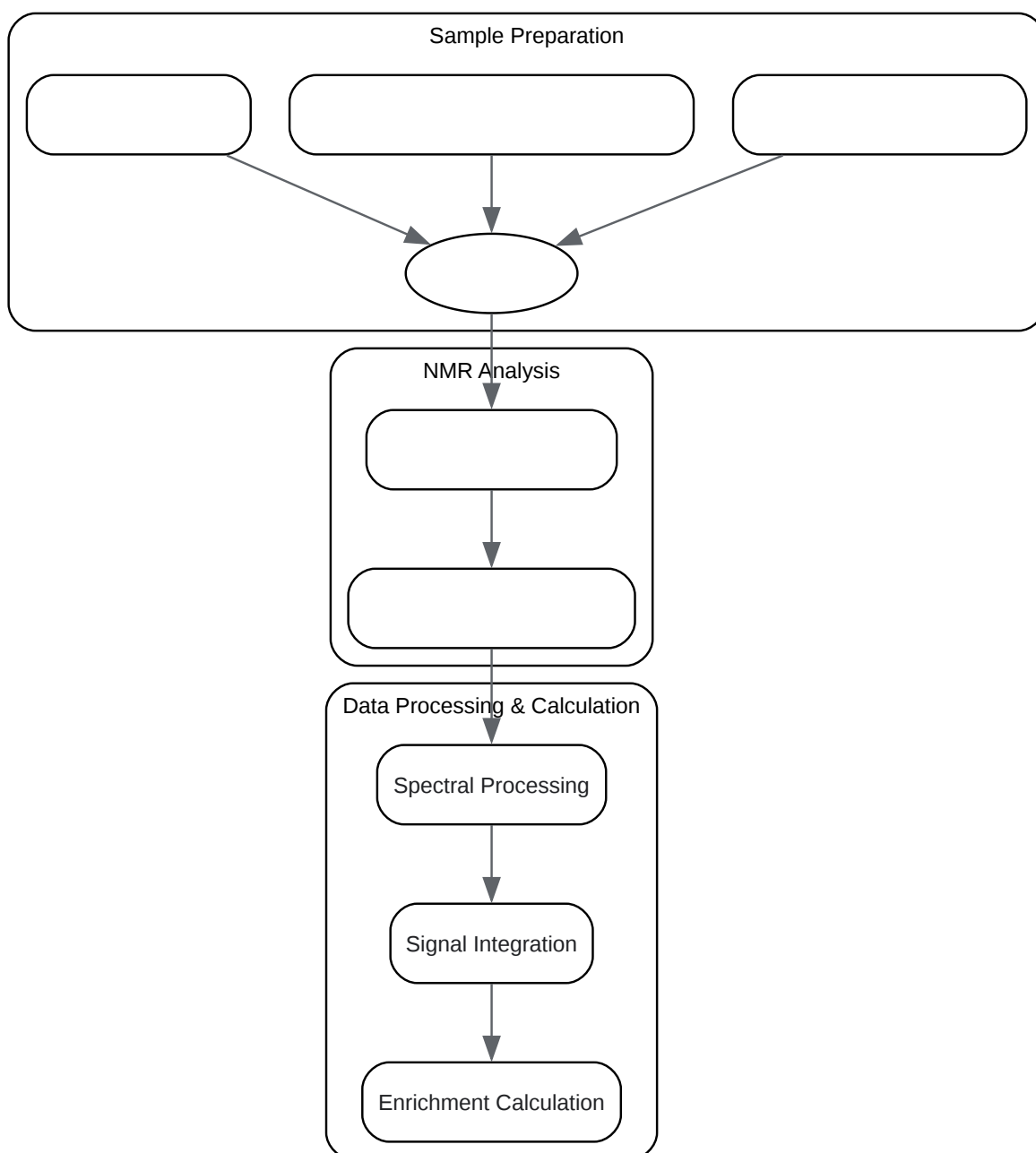
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is another powerful, non-destructive technique that can be used to determine the isotopic enrichment of labeled compounds. This method relies on the magnetic properties of the ¹³C nucleus. In a strong magnetic field, ¹³C nuclei absorb radiofrequency radiation at a specific frequency, and the intensity of the resulting signal is directly proportional to the number of ¹³C atoms in the sample.

For quantitative ¹³C NMR, a known amount of the Calcium carbonate-¹³C sample is dissolved in a suitable solvent (often an acidic aqueous solution to form a soluble salt) and analyzed. To ensure accurate quantification, a calibrated internal standard with a known ¹³C concentration

may be used. The isotopic enrichment is determined by comparing the integral of the ^{13}C signal from the sample to that of the internal standard or by using a calibration curve.

The logical flow for determining ^{13}C enrichment using quantitative ^{13}C NMR is illustrated below.



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A logical workflow for the determination of ^{13}C enrichment in Calcium carbonate- ^{13}C via quantitative ^{13}C NMR.

Representative Experimental Protocols

The following are detailed, representative protocols for the determination of ^{13}C isotopic enrichment in Calcium carbonate- ^{13}C . It is important to note that these are generalized methods, and specific parameters may vary depending on the instrumentation and laboratory standard operating procedures.

Representative Protocol 1: Isotope Ratio Mass Spectrometry (IRMS)

1. Materials and Reagents:

- Calcium carbonate- ^{13}C sample
- Phosphoric acid (100% H_3PO_4)
- Reference materials with known ^{13}C isotopic composition (e.g., IAEA-CO-1, NBS 19)
- High-purity helium for flushing
- Sample vials with septa

2. Sample Preparation:

- Accurately weigh approximately 0.1-0.2 mg of the dried Calcium carbonate- ^{13}C sample into a clean, dry sample vial.
- Similarly, prepare vials with the reference materials.
- Seal the vials with septa.
- Place the vials in an autosampler tray connected to a gas preparation module (e.g., a GasBench II).

3. Acid Digestion and Gas Purification:

- The automated system will flush each vial with high-purity helium to remove atmospheric CO₂.
- A precise volume of 100% phosphoric acid is then injected into each vial.
- The reaction is allowed to proceed at a controlled temperature (e.g., 72°C) to ensure complete conversion of the carbonate to CO₂.
- The evolved CO₂ is then passed through a series of traps (e.g., a water trap and a gas chromatography column) to remove any impurities.

4. IRMS Analysis:

- The purified CO₂ is introduced into the ion source of the mass spectrometer.
- The CO₂ molecules are ionized, and the resulting ions are accelerated and separated according to their mass-to-charge ratios in a magnetic field.
- The ion beams corresponding to mass 44 (¹²C¹⁶O₂) and mass 45 (¹³C¹⁶O₂) are simultaneously collected by Faraday cup detectors.

5. Data Analysis:

- The ratio of the ion currents (mass 45 / mass 44) is measured for both the sample and the reference materials.
- The raw delta values (δ¹³C) are calculated relative to a working reference gas.
- A calibration curve is generated using the known δ¹³C values of the international reference materials.
- The δ¹³C value of the sample is then normalized to the Vienna Pee Dee Belemnite (VPDB) scale.
- The atom percent ¹³C is calculated from the normalized δ¹³C value.

Representative Protocol 2: Quantitative ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Materials and Reagents:

- Calcium carbonate- ^{13}C sample
- Deuterated water (D_2O)
- Hydrochloric acid (HCl) or another suitable acid for dissolution
- Internal standard with a known ^{13}C concentration and a distinct NMR signal (e.g., ^{13}C -labeled formate)
- NMR tubes

2. Sample Preparation:

- Accurately weigh a precise amount of the Calcium carbonate- ^{13}C sample (e.g., 10-20 mg) into a small vial.
- Add a precise volume of the acidic D_2O solution to dissolve the sample completely.
- If using an internal standard, add a precise volume of the standard solution to the sample solution.
- Transfer the final solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

- Insert the NMR tube into the NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Acquire a quantitative ^{13}C NMR spectrum. Key parameters for quantitative analysis include:
 - A calibrated 90° pulse angle.

- A long relaxation delay (at least 5 times the longest T_1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei between scans.
- Proton decoupling to collapse proton-carbon couplings and improve the signal-to-noise ratio.
- A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
- Phase and baseline correct the resulting spectrum.
- Integrate the area of the ^{13}C signal corresponding to the carbonate and the signal of the internal standard (if used).
- Calculate the concentration of ^{13}C in the sample based on the integral ratio and the known concentration of the internal standard.
- From the calculated ^{13}C concentration and the initial sample weight, determine the atom percent ^{13}C enrichment.

Conclusion

Commercially available Calcium carbonate- ^{13}C is a high-purity reagent with a typical isotopic enrichment of 99 atom % ^{13}C . The determination of this critical parameter is performed using robust and precise analytical techniques, primarily Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. The representative protocols provided in this guide offer insight into the rigorous quality control that underpins the reliability of this essential compound in research, diagnostics, and drug development. For specific applications, it is always advisable to obtain the Certificate of Analysis from the supplier to ensure the material meets the required specifications.

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References

- 1. Cambridge Isotope Laboratories Reference Materials | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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